Cibacron Blue
Overview
Description
Cibacron Blue is a synthetic dye belonging to the anthraquinone family. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its ability to bind to proteins, particularly those with nucleotide-binding sites, making it a valuable tool in biochemical research and industrial processes.
Mechanism of Action
Target of Action
Cibacron Blue, an anionic anthraquinone dye, has been found to bind with considerable specificity and significant affinity to nucleotide-dependent enzymes . The primary targets of this compound include NAD (P)H dehydrogenase [quinone] 1 and Glutathione S-transferase P . These enzymes play crucial roles in various biochemical reactions, including detoxification processes and biosynthetic pathways .
Mode of Action
This compound interacts with its targets through a combination of hydrophobic interactions and ion exchange properties . The dye contains sulfonic groups that can participate in ion exchange interactions, and it also has groups that can bind to the target molecule by hydrophobic interactions . This interaction leads to changes in the enzyme’s activity, thereby affecting the biochemical reactions they catalyze.
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways involvingdetoxification and biosynthesis
Result of Action
The binding of this compound to its target enzymes can lead to changes in their activity, which can subsequently alter the biochemical reactions they catalyze . For instance, it has been shown to inhibit stimulus-evoked glutamate release by rat brain cortical tissue . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, some proteins have been found to require the addition of divalent cations for binding to dye resins . Additionally, nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cibacron Blue plays a significant role in biochemical reactions due to its ability to bind to nucleotide-binding sites on proteins. This dye interacts with enzymes such as dehydrogenases, kinases, and other nucleotide-dependent enzymes. The binding interactions are primarily due to structural similarities between this compound and natural ligands of these enzymes. For instance, this compound has been shown to inhibit OXA-1 and OXA-2 β-lactamases by binding to their active sites .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit cell separation in gram-positive bacteria, leading to the formation of giant clusters of cells . This inhibition affects cell signaling pathways and cellular metabolism, as the dye interferes with the normal division and separation processes of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a P2-purinoceptor antagonist and inhibits stimulus-evoked glutamate release in rat brain cortical tissue . Additionally, this compound binds with considerable specificity and affinity to nucleotide-dependent enzymes, disrupting their normal function and leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is known for its stability and resistance to biological and chemical degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in enzyme activity and protein expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the dye can exhibit toxic or adverse effects, such as inhibiting cell separation and causing cellular stress . Threshold effects have been observed, where low concentrations of this compound may not significantly impact cellular function, while higher concentrations lead to pronounced biochemical changes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as NAD(P)H dehydrogenase and glutathione S-transferase . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the dye, affecting its availability and activity within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The dye can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and protein function . This localization is crucial for its role in affinity chromatography and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cibacron Blue can be synthesized from commercially available bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The synthesis involves three consecutive steps:
Copper-mediated nucleophilic substitution reaction: 2,5-diaminobenzenesulfonic acid reacts with bromaminic acid to form 1-amino-4-((4-amino-3-sulfophenyl)amino)-anthraquinone-2-sulfonic acid.
Nucleophilic addition to cyanuric chloride: The intermediate product undergoes nucleophilic addition to cyanuric chloride.
Substitution of orthanilic acid: The final step involves the substitution of orthanilic acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of reactors, filtration systems, and drying equipment to produce the dye in its final form.
Chemical Reactions Analysis
Types of Reactions
Cibacron Blue undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Cyanuric chloride and orthanilic acid are commonly used in the synthesis.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in research and industry.
Scientific Research Applications
Cibacron Blue has a wide range of applications in scientific research:
Affinity Chromatography: Used as a ligand for the purification of enzymes and proteins due to its high binding affinity.
Biochemical Research: Employed in studies involving nucleotide-binding proteins, dehydrogenases, kinases, and other enzymes.
Medical Research: Investigated for its potential use in drug development and as a diagnostic tool.
Industrial Applications: Utilized in the textile industry for dyeing fabrics and in the purification of biopolymers.
Comparison with Similar Compounds
Similar Compounds
- Reactive Red 120
- Procion Blue
- Anthraquinone-based dyes
Uniqueness
Cibacron Blue is unique due to its high binding affinity for nucleotide-binding proteins and its versatility in various applications. Unlike other similar compounds, this compound has been extensively studied and widely used in both research and industrial settings .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique chemical properties and ability to bind to proteins make it an essential tool in various fields, from biochemistry to medicine.
Properties
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWQPZFAFZLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233085 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84166-13-2 | |
Record name | Cibacron blue 3GA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cibacron Blue | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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